![molecular formula C17H17BrO2 B14182375 2-{2-[4-(Bromomethyl)phenyl]ethenyl}-1,4-dimethoxybenzene CAS No. 922493-78-5](/img/structure/B14182375.png)
2-{2-[4-(Bromomethyl)phenyl]ethenyl}-1,4-dimethoxybenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{2-[4-(Bromomethyl)phenyl]ethenyl}-1,4-dimethoxybenzene is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of a bromomethyl group attached to a phenyl ring, which is further connected to a 1,4-dimethoxybenzene moiety through an ethenyl linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[4-(Bromomethyl)phenyl]ethenyl}-1,4-dimethoxybenzene typically involves a multi-step process starting from commercially available precursors. One common synthetic route includes the following steps:
Bromination: The bromination of 4-methylphenylacetylene to obtain 4-(bromomethyl)phenylacetylene.
Heck Reaction: The coupling of 4-(bromomethyl)phenylacetylene with 1,4-dimethoxybenzene using a palladium catalyst to form the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
2-{2-[4-(Bromomethyl)phenyl]ethenyl}-1,4-dimethoxybenzene can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: Reduction of the ethenyl linkage can yield the corresponding ethyl derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Major Products
Substitution: Derivatives with various functional groups replacing the bromomethyl group.
Oxidation: Aldehydes or carboxylic acids.
Reduction: Ethyl derivatives.
Aplicaciones Científicas De Investigación
2-{2-[4-(Bromomethyl)phenyl]ethenyl}-1,4-dimethoxybenzene has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Materials Science:
Medicinal Chemistry: Investigated for its potential biological activities and as a building block for drug development.
Mecanismo De Acción
The mechanism of action of 2-{2-[4-(Bromomethyl)phenyl]ethenyl}-1,4-dimethoxybenzene depends on its specific application. In organic synthesis, it acts as a reactive intermediate. In biological systems, its mechanism would depend on the specific target and pathway it interacts with, which may involve binding to specific enzymes or receptors.
Comparación Con Compuestos Similares
Similar Compounds
- 4-{2-[4-(Bromomethyl)phenyl]ethenyl}-1,2-dimethoxybenzene
- 1-Bromo-4-((E)-2-{4-[(E)-2-(4-bromophenyl)ethenyl]phenyl}ethenyl)benzene
Propiedades
Número CAS |
922493-78-5 |
|---|---|
Fórmula molecular |
C17H17BrO2 |
Peso molecular |
333.2 g/mol |
Nombre IUPAC |
2-[2-[4-(bromomethyl)phenyl]ethenyl]-1,4-dimethoxybenzene |
InChI |
InChI=1S/C17H17BrO2/c1-19-16-9-10-17(20-2)15(11-16)8-7-13-3-5-14(12-18)6-4-13/h3-11H,12H2,1-2H3 |
Clave InChI |
IJRAHZBJQVTMPJ-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C=C1)OC)C=CC2=CC=C(C=C2)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


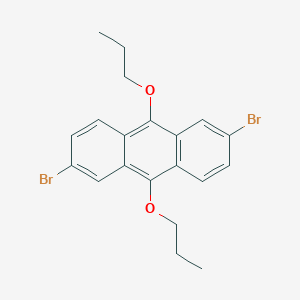
![4-(4-Methylphenyl)-3,4-dihydro-5H-pyrazolo[3,4-c]isoquinolin-5-one](/img/structure/B14182299.png)
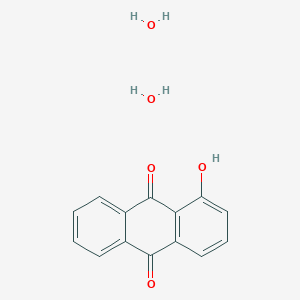
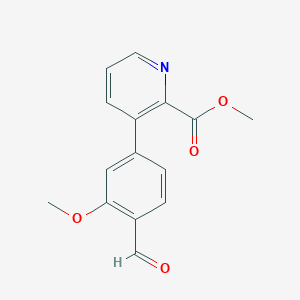
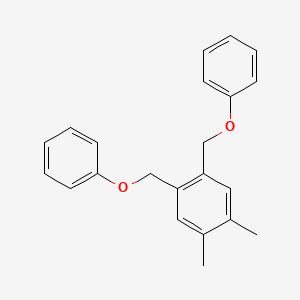

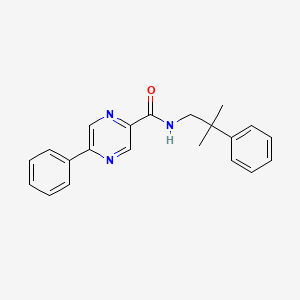

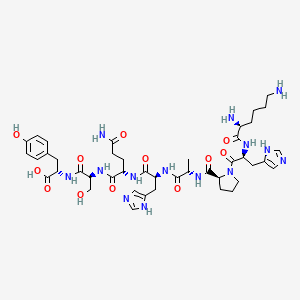
![{4-[(E)-Benzyldiazenyl]phenyl}ethene-1,1,2-tricarbonitrile](/img/structure/B14182344.png)


![4-[3-(4-Aminophenyl)-2-benzofuran-1-yl]benzonitrile](/img/structure/B14182359.png)
![4-[(4-Methylphenyl)methyl]piperidine-1-carboxylic acid](/img/structure/B14182366.png)
